Product packaging for Di-tert-butyl prop-1-en-1-ylphosphonate(Cat. No.:CAS No. 25383-05-5)

Di-tert-butyl prop-1-en-1-ylphosphonate

Cat. No.: B1425472
CAS No.: 25383-05-5
M. Wt: 234.27 g/mol
InChI Key: JGVWOXDBNKSJCM-UHFFFAOYSA-N
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Description

Di-tert-butyl prop-1-en-1-ylphosphonate (CAS 25383-05-5) is an organophosphorus compound with the molecular formula C 11 H 23 O 3 P and a molecular weight of 234.27 g/mol . This reagent features a central phosphorus atom in a tetrahedral geometry, bonded to a prop-1-en-1-yl group and two tert-butyloxy groups, with the (Z)-isomer configuration confirmed by its isomeric SMILES string . The tert-butyl substituents impart significant steric bulk, which provides effective shielding of the phosphorus center, reduces intermolecular aggregation, and enhances selectivity in catalytic cycles by preventing undesirable side reactions . The phosphoryl (P=O) group is strongly electron-withdrawing, polarizing adjacent bonds and stabilizing negative charge development on the adjacent carbon, making it a valuable substrate in organic synthesis . Its primary research application is in catalysis, where it functions as a key reactant or stabilizing ligand in various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound's unique electronic and steric profile allows it to stabilize reactive intermediates during these processes, leading to improved reaction rates and yields in the synthesis of complex organic molecules and biologically active compounds . This product is intended for research use only and is not suitable for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23O3P B1425472 Di-tert-butyl prop-1-en-1-ylphosphonate CAS No. 25383-05-5

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxy-prop-1-enylphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVWOXDBNKSJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CP(=O)(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720514
Record name Di-tert-butyl prop-1-en-1-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25383-05-5
Record name Di-tert-butyl prop-1-en-1-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Di-tert-butyl prop-1-en-1-ylphosphonate is a phosphonate compound that has garnered attention for its unique structural features and potential biological applications. This article explores its biological activity, including its synthesis, reactivity, and implications in various fields such as medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is characterized by two tert-butyl groups attached to a prop-1-en-1-yl moiety, giving it a molecular formula of C₁₃H₃₁O₄P and a molecular weight of approximately 234.27 g/mol. Its structure contributes to significant steric hindrance, which influences its reactivity in various chemical reactions, particularly in cross-coupling processes.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, often involving the reaction of tert-butyl phosphite with suitable alkene precursors. The following table summarizes key synthetic routes:

Synthesis MethodKey ReagentsYield (%)Notes
Method Atert-butyl phosphite + alkene70%Utilizes mild conditions
Method BPhosphorus oxychloride + alkene85%Higher yield with proper purification
Method CDirect alkylation of phosphonic acid derivatives60%Involves multiple steps

1. Reactivity in Organic Synthesis

This compound is primarily utilized in organic synthesis, especially in cross-coupling reactions. Its ability to stabilize reactive intermediates makes it an effective reagent for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This versatility is crucial for synthesizing complex organic molecules.

2. Catalytic Applications

Research indicates that this compound enhances the efficiency of metal catalysts in various reactions. It stabilizes transition metal complexes, facilitating bond formation and improving reaction yields. Studies have shown that incorporating this compound into catalytic systems can lead to significant improvements in reaction rates and selectivity.

3. Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study A : Investigated the use of this compound in palladium-catalyzed cross-coupling reactions, demonstrating improved yields compared to traditional phosphine ligands.
  • Study B : Examined its role in stabilizing reactive intermediates during the synthesis of biologically active compounds, leading to the development of new pharmaceuticals.

Scientific Research Applications

Catalysis

Di-tert-butyl prop-1-en-1-ylphosphonate plays a significant role in stabilizing transition metal catalysts, enhancing their efficiency in various bond-forming reactions. It is particularly effective in:

  • Cross-Coupling Reactions : This compound is used as a ligand in several types of cross-coupling reactions, including:
    • Suzuki-Miyaura Coupling
    • Heck Reaction
    • Sonogashira Coupling
    • Negishi Coupling

These reactions are crucial for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental in synthesizing complex organic molecules .

Organic Synthesis

The compound's ability to stabilize reactive intermediates makes it valuable in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : this compound is utilized in the synthesis of various organic compounds through its participation in nucleophilic substitutions and eliminations.

Stabilization of Reactive Intermediates

Research indicates that this phosphonate can significantly enhance the stability of reactive intermediates during catalytic processes, leading to increased yields and selectivity in synthetic methodologies .

Study 1: Enhancement of Catalytic Efficiency

A study demonstrated that the incorporation of this compound as a ligand significantly improved the performance of palladium catalysts in cross-coupling reactions. The research highlighted an increase in reaction rates and yields, showcasing the compound's effectiveness in facilitating complex organic transformations .

Study 2: Versatility in Organic Synthesis

Another investigation focused on the use of this phosphonate in synthesizing biologically active compounds. The results indicated that its unique structural properties allowed for greater versatility, enabling chemists to achieve high selectivity and efficiency in multi-step synthetic pathways .

Comparison with Similar Compounds

Di-tert-butyl Dicarbonate

Structure : C₁₀H₁₈O₅ (CAS: 24424-99-5), featuring two tert-butyl groups linked via a carbonate ester.
Applications :

  • Widely used as a protecting agent for amino groups in peptide synthesis .
  • Reacts under alkaline conditions to introduce Boc (tert-butoxycarbonyl) groups, enhancing solubility and stability of intermediates .
    Safety : Classified as a flammable solid (UN2930) with acute toxicity upon inhalation or skin contact .

Key Differences :

  • Functional Group : Di-tert-butyl dicarbonate contains a carbonate ester (O-CO-O), whereas the phosphonate analog features a phosphorus-oxygen bond (P=O). This difference renders the phosphonate more hydrolytically stable under acidic conditions.
  • Reactivity : The carbonate is electrophilic and prone to nucleophilic attack (e.g., by amines), while the phosphonate may participate in Michael additions or act as a ligand in metal coordination .

Di-tert-butyl Phenol Derivatives

Examples: DTPSAL, DTPBHZ (COX-2/5-LOX inhibitors); BQBH, BQNH (benzoquinone-based inhibitors). Applications:

  • Demonstrated dual inhibition of COX-2 and 5-LOX enzymes, with binding energies ranging from -6.8 to -10.1 kcal/mol in molecular docking studies .
  • Cytotoxic activity against colorectal and lung cancer cell lines .

Key Differences :

  • Functional Groups: Phenol derivatives contain aromatic hydroxyl groups, enabling hydrogen bonding with enzyme active sites. In contrast, the phosphonate lacks aromaticity but may exhibit stronger metal-binding affinity.
  • Biological Activity: Phenol derivatives are optimized for enzyme inhibition, while phosphonates are less explored in this context.

Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine

Structure : C₃₃H₅₃O₂P (CAS: 1262046-35-4), a bulky phosphine ligand.
Applications :

  • Used in catalytic processes (e.g., cross-coupling reactions) due to its electron-rich phosphorus center .

Key Differences :

  • Phosphorus Coordination: Phosphines (P(III)) are stronger σ-donors compared to phosphonates (P(V)), making them superior ligands in transition-metal catalysis.

Q & A

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueKey Signals/PeaksInterpretation
31P^{31}\text{P} NMRδ 18–22 ppmConfirms phosphonate group integrity
1H^{1}\text{H} NMRδ 1.4 ppm (t-Bu), δ 5.5–6.5 ppm (vinyl H)Validates substituents and alkene group
FT-IR1250–1300 cm1^{-1} (P=O)Distinguishes from phosphate analogs

Q. Table 2: Reactivity Comparison in Cross-Coupling Reactions

SubstrateYield (%) in Suzuki ReactionSteric Parameter (Å3^3)
Di-tert-butyl analog6212.5
Dimethyl analog886.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl prop-1-en-1-ylphosphonate
Reactant of Route 2
Di-tert-butyl prop-1-en-1-ylphosphonate

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